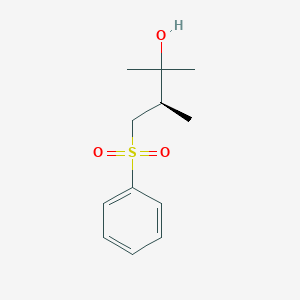
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfonyl group attached to a butanol backbone, with specific stereochemistry at the 3rd position, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol typically involves the reaction of benzenesulfonyl chloride with a suitable butanol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 4-(Benzenesulfonyl)-2,3-dimethylbutan-2-one.
Reduction: Formation of 4-(Benzene)-2,3-dimethylbutan-2-ol.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-one
- (3R)-4-(Benzene)-2,3-dimethylbutan-2-ol
- (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-amine
Uniqueness
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is unique due to its specific stereochemistry and the presence of both a benzenesulfonyl group and a hydroxyl group. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10(12(2,3)13)9-16(14,15)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZLOBAFOPZAV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553401 |
Source


|
| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93748-50-6 |
Source


|
| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol in the synthesis of new vitamin D2 derivatives?
A1: (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol plays a crucial role as a building block in the synthesis of 22,23-dihydro-1α,25-dihydroxyvitamin D2 (2a) and its 24R-epimer (2b). The compound, specifically its tetrahydropyranyl ether derivative, is reacted with 22-iodo-5α,8α-(4-phenyl-3,5-dioxo-1,2,4-triazolidine-1,2-diyl)-1α,3β-bis(tetrahydropyranyloxy)-23,24-dinor-6-cholene (16) in a key step to introduce the desired side chain modifications. Following this reaction, a series of deprotection and transformation steps ultimately lead to the target vitamin D2 derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

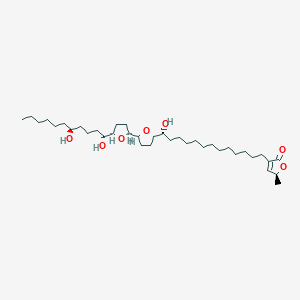
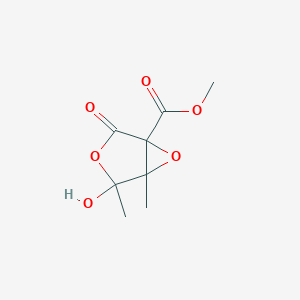
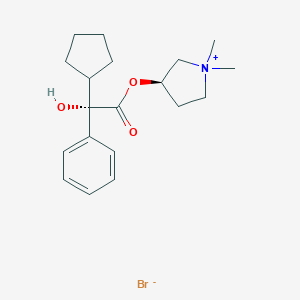


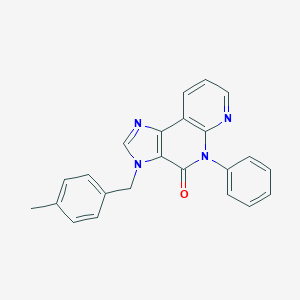
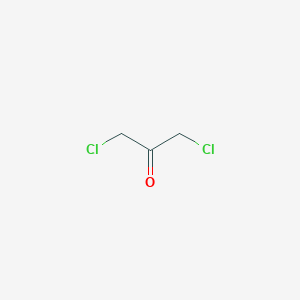

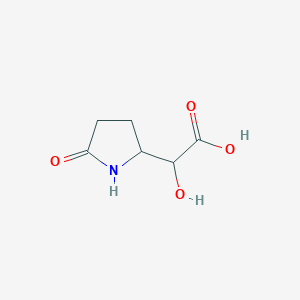
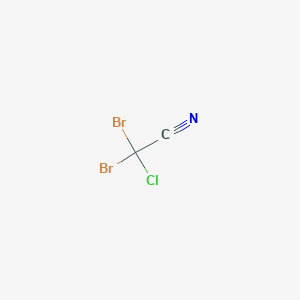
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
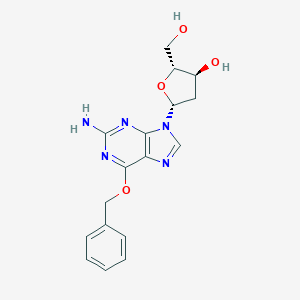
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
